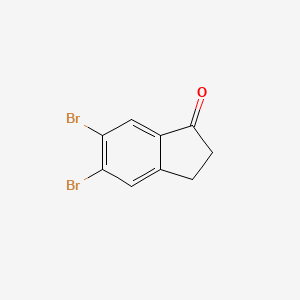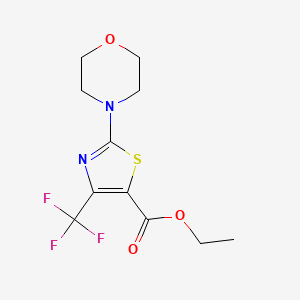
5,6-Dibromo-2,3-dihidro-1H-inden-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C9H6Br2O It is a derivative of indanone, characterized by the presence of two bromine atoms at the 5 and 6 positions of the indanone ring
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dibromo-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated indanone derivatives on biological systems. It can be used to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may impart unique pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 5,6-Dibromo-2,3-dihydro-1H-inden-1-one can be used in the production of specialty chemicals and materials. Its brominated structure may enhance the properties of polymers and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions generally include maintaining a controlled temperature to ensure selective bromination at the 5 and 6 positions.
Industrial Production Methods: While specific industrial production methods for 5,6-Dibromo-2,3-dihydro-1H-inden-1-one are not extensively documented, the process would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,6-Dibromo-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding dibromoindanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Dibromoindanone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted indanone derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-inden-1-one: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
5-Bromo-2,3-dihydro-1H-inden-1-one: Contains only one bromine atom, resulting in different chemical properties and reactivity.
6-Bromo-2,3-dihydro-1H-inden-1-one: Similar to 5-bromo derivative but with bromine at a different position.
Uniqueness: 5,6-Dibromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of two bromine atoms at specific positions on the indanone ring. This dual bromination enhances its reactivity and potential for forming diverse chemical derivatives. The compound’s unique structure also contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
5,6-dibromo-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZOVINLHZFQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2511833.png)
![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)

![N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2511843.png)

![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)
![2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2511846.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2511848.png)

![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)
